molecular formula C11H16N2O B14642200 N-(2-Aminopropyl)-2-phenylacetamide CAS No. 53673-50-0

N-(2-Aminopropyl)-2-phenylacetamide

Cat. No.: B14642200
CAS No.: 53673-50-0
M. Wt: 192.26 g/mol
InChI Key: WHCBCOGNYOBFIL-UHFFFAOYSA-N
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Description

N-(2-Aminopropyl)-2-phenylacetamide is a chemical compound that belongs to the class of phenylacetamides It is characterized by the presence of an aminopropyl group attached to a phenylacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminopropyl)-2-phenylacetamide typically involves the reaction of 2-phenylacetic acid with 2-aminopropanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the amide bond. The process may involve steps such as esterification, reduction, and amidation to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biocatalytic methods employing transaminases have been explored for the enantioselective synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminopropyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-Aminopropyl)-2-phenylacetamide involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The compound’s effects are mediated through its binding to proteins and enzymes, altering their activity and downstream effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Aminopropyl)benzofuran (5-APB)
  • 6-(2-Aminopropyl)benzofuran (6-APB)
  • 4-Hydroxyamphetamine

Uniqueness

N-(2-Aminopropyl)-2-phenylacetamide is unique due to its specific structural features and the presence of both an aminopropyl group and a phenylacetamide backbone. This combination imparts distinct chemical and biological properties, differentiating it from other similar compounds .

Properties

CAS No.

53673-50-0

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N-(2-aminopropyl)-2-phenylacetamide

InChI

InChI=1S/C11H16N2O/c1-9(12)8-13-11(14)7-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14)

InChI Key

WHCBCOGNYOBFIL-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)CC1=CC=CC=C1)N

Origin of Product

United States

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